
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is substituted with a bromine atom at the 3rd position and a methyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” is characterized by a 1,2,4-triazole ring substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine” include a density of 1.9±0.1 g/cm³, a boiling point of 255.9±23.0 °C at 760 mmHg, and a flash point of 108.5±22.6 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Triazole derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain management and anti-inflammatory drugs.
Anticonvulsant Activity
Triazole compounds have also been associated with anticonvulsant activities . They could be explored for the development of drugs for the treatment of epilepsy and other seizure disorders.
Antineoplastic Activity
Triazole derivatives have shown antineoplastic activities, indicating their potential use in cancer treatment .
Antimalarial Activity
The antimalarial activity of triazole compounds has been reported . This suggests that these compounds could be used in the development of antimalarial drugs.
Antiviral Activity
Triazole compounds have demonstrated antiviral activities . This indicates their potential use in the development of antiviral drugs.
Agrochemical Applications
Triazole compounds have important application value in agrochemistry . They could be used in the development of new pesticides or plant growth regulators.
Material Chemistry Applications
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential applications in material chemistry, such as the development of new materials with specific properties.
Propriétés
IUPAC Name |
4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVTYSBZGQNFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218466 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
CAS RN |
1243250-25-0 |
Source


|
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


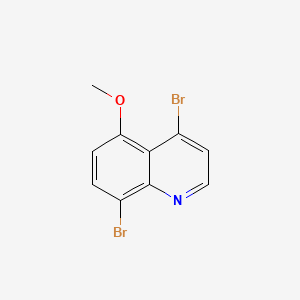

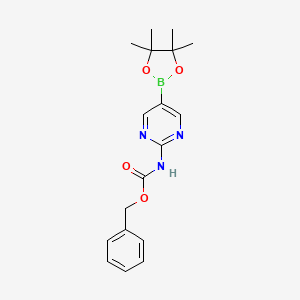
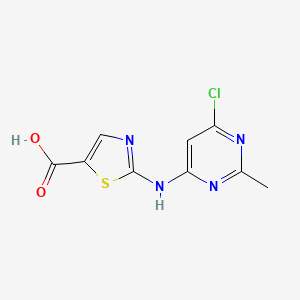
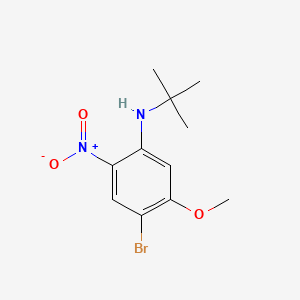

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)



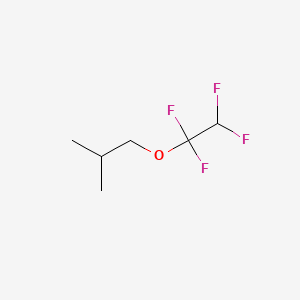
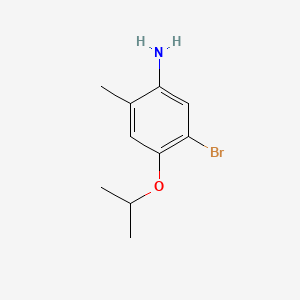
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)